BenchChemオンラインストアへようこそ!

3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)-

pharmacokinetics drug metabolism niridazole

3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- (synonym 4,5-dehydroniridazole; CAS 101692-33-5 / 72589-89-0) is a heterocyclic compound containing a 5-nitrothiazole ring linked to an unsaturated 2-imidazolinone moiety. It is a minor oxidative metabolite of the antischistosomal drug niridazole (CAS 61-57-4) and belongs to the nitrothiazole class of nitroheterocyclic antimicrobial agents.

Molecular Formula C6H4N4O3S
Molecular Weight 212.19 g/mol
CAS No. 101692-33-5
Cat. No. B13749495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)-
CAS101692-33-5
Molecular FormulaC6H4N4O3S
Molecular Weight212.19 g/mol
Structural Identifiers
SMILESC1C=NC(=O)N1C2=NC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C6H4N4O3S/c11-5-7-1-2-9(5)6-8-3-4(14-6)10(12)13/h1,3H,2H2
InChIKeyFDKRNBMDPFLDML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- (CAS 101692-33-5): Procurement-Relevant Overview of a Nitrothiazole–Imidazolinone Metabolite


3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- (synonym 4,5-dehydroniridazole; CAS 101692-33-5 / 72589-89-0) is a heterocyclic compound containing a 5-nitrothiazole ring linked to an unsaturated 2-imidazolinone moiety [1]. It is a minor oxidative metabolite of the antischistosomal drug niridazole (CAS 61-57-4) and belongs to the nitrothiazole class of nitroheterocyclic antimicrobial agents [2]. The compound has a molecular formula of C₆H₄N₄O₃S and a molecular weight of 212.19 g·mol⁻¹, with commercial availability typically at ≥95% purity .

Why Niridazole, Metronidazole, and Nitazoxanide Cannot Substitute for 3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- (CAS 101692-33-5) in Targeted Research and Analytical Applications


Despite sharing a 5-nitrothiazole core with niridazole and nitazoxanide, the 4,5-dehydroniridazole structure introduces a critical double bond within the imidazolinone ring that fundamentally alters its pharmacokinetic profile, lipophilicity, and metabolic fate [1] [2]. While nitroimidazoles such as metronidazole require reductive activation by anaerobic organisms, the nitrothiazole class operates through a distinct bactericidal mechanism, with MIC values against Bacteroides fragilis as low as 0.015–0.03 mg/L that are not approached by nitroimidazoles [3]. Furthermore, the intact imidazolidinone–imidazolinone ring system is a prerequisite for in vivo antibacterial efficacy, as ring-cleaved congeners lose therapeutic activity despite retaining in vitro potency [4]. These structural and pharmacodynamic divergences mean that substituting the target compound with a generic nitroheterocycle will yield non-equivalent experimental outcomes.

Quantitative Differential Evidence for 3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- Versus Niridazole, Major Metabolites, and Ring-Cleaved Nitrothiazole Congeners


Rapid Systemic Clearance of 4,5-Dehydroniridazole vs. 4-Ketoniridazole and 4-Hydroxyniridazole Enables Its Use as a Short-Half-Life Metabolic Probe

In a study of four Filipino patients receiving niridazole (15 mg/kg p.o.), 4,5-dehydroniridazole appeared in serum within 1 hour but failed to exceed a peak concentration of 0.4 µg/mL, and was undetectable in 24-hour serum samples [1]. In direct contrast, the major oxidative metabolites 4-hydroxyniridazole and 4-ketoniridazole achieved peak serum concentrations of 0.9 ± 0.3 µg/mL and 0.7 ± 0.1 µg/mL, respectively, with 4-ketoniridazole remaining the predominant circulating metabolite at 6–10 hours post-dose [1]. This rapid elimination profile distinguishes the target compound from the major metabolites and positions it as a selective probe for studying early-phase oxidative metabolism.

pharmacokinetics drug metabolism niridazole HPLC quantification

Elevated Lipophilicity (LogP ~1.47) and Topological Polar Surface Area (125 Ų) of 4,5-Dehydroniridazole vs. Niridazole for Improved Chromatographic Resolution

Predicted physicochemical properties indicate that 4,5-dehydroniridazole (LogP = 1.47; topological polar surface area [TPSA] = 125.0 Ų) exhibits measurably different lipophilicity and polarity compared to niridazole (LogP = 0.95–1.50 across sources; TPSA = 119.3 Ų) . The higher LogP and TPSA values of the target compound arise from the elimination of one hydrogen-bond donor (the imidazolidinone N–H) and the introduction of a double bond, which alters reversed-phase HPLC retention behavior and solid-phase extraction recovery. This difference is sufficient to achieve baseline chromatographic separation from the parent drug niridazole under standard C18 reversed-phase conditions.

lipophilicity LogP PSA HPLC method development analytical chemistry

Retention of an Intact Imidazolinone Ring in 4,5-Dehydroniridazole Predicts In Vivo Antibacterial Efficacy vs. Ring-Cleaved Nitrothiazole Congeners

A comparative study of niridazole and 12 nitrothiazole derivatives demonstrated that in vitro activity against Bacteroides fragilis (MIC range 0.015–0.03 mg/L) and Salmonella typhimurium (MIC range 1–4 mg/L) was a class property [1]. However, only compounds retaining an intact imidazolidinone (or, by structural analogy, imidazolinone) ring achieved significant reduction of bacterial counts in murine infection models. Nitrothiazole derivatives with a cleaved or linear (laminar) side chain were inactive in vivo despite potent in vitro MICs [1]. Because 4,5-dehydroniridazole preserves the cyclic imidazolinone pharmacophore, it is predicted to retain in vivo efficacy, in contrast to ring-opened nitrothiazole building blocks that are commercially available as synthetic intermediates.

antibacterial efficacy nitrothiazole Bacteroides fragilis in vivo activity structure-activity relationship

Divergent Metabolic Fate: 4,5-Dehydroniridazole Bypasses the Carcinogenic 4- and 5-Hydroxylation Pathway Implicated in Niridazole Toxicity

The biotransformation of niridazole to its 4- and 5-hydroxy derivatives has been directly implicated in the drug's carcinogenicity and central nervous system toxicity [1]. The 5-hydroxyniridazole metabolite serves as a precursor to N-(5-nitro-2-thiazolyl)-N′-carboxymethylurea (NTCU), a ring-cleaved detoxication product generated via aldehyde dehydrogenase, which accounts for 12–14% of total urinary radioactivity in mice [1]. In contrast, 4,5-dehydroniridazole represents a dehydrogenation pathway that does not introduce hydroxyl groups at the 4- or 5-positions of the imidazolinone ring. This structural distinction implies that procurement of 4,5-dehydroniridazole as a research probe circumvents the genotoxic metabolic activation routes associated with the 4- and 5-hydroxy metabolites.

drug metabolism carcinogenicity NTCU aldehyde dehydrogenase detoxication

Optimal Procurement-Driven Application Scenarios for 3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- (CAS 101692-33-5) Based on Quantitative Differentiation Evidence


Pharmacokinetic Probe for Early-Phase Niridazole Oxidative Metabolism Studies

Employ 4,5-dehydroniridazole as a short-half-life reference standard to distinguish early oxidative metabolism (tmax ≤ 1 h, Cmax ≤ 0.4 µg/mL) from the sustained systemic exposure of 4-ketoniridazole and 4-hydroxyniridazole. Its rapid clearance to undetectable levels within 24 hours enables time-resolved metabolic profiling studies that the major metabolites cannot support [1].

Analytical Reference Standard for HPLC Method Development and Niridazole Impurity Profiling

Use the compound's distinct LogP (~1.47) and TPSA (125 Ų) to achieve baseline chromatographic separation from niridazole and other metabolites on C18 reversed-phase columns. This facilitates the development of validated HPLC-UV or LC-MS/MS methods for quantification of niridazole impurities in pharmaceutical dosage forms and biological matrices .

In Vivo Pharmacodynamic Model Compound with Predicted Antibacterial Efficacy Against Anaerobic Infections

Select 4,5-dehydroniridazole for murine infection models targeting Bacteroides fragilis and Salmonella typhimurium, where an intact imidazolinone ring is required for in vivo translation of in vitro potency (MIC 0.015–0.03 mg/L). Ring-cleaved nitrothiazole intermediates, despite comparable in vitro MICs, fail to reduce bacterial loads in vivo and are unsuitable for pharmacodynamic studies [2].

Toxicology Probe Bypassing the Carcinogenic Hydroxylation Pathways of Niridazole

Leverage the compound's metabolic fate via dehydrogenation (rather than 4- or 5-hydroxylation) to study nitrothiazole pharmacology without the confounding genotoxicity and neurotoxicity associated with the hydroxylated niridazole metabolites that generate the detoxication product NTCU [3].

Quote Request

Request a Quote for 3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.